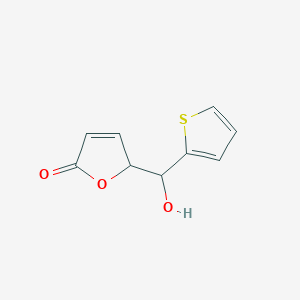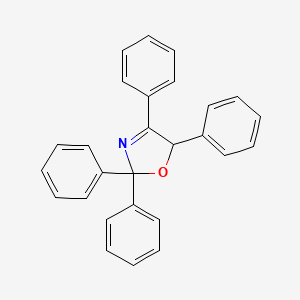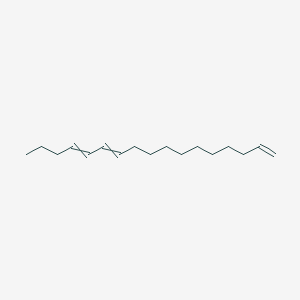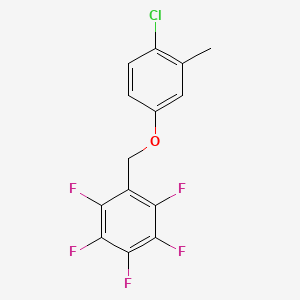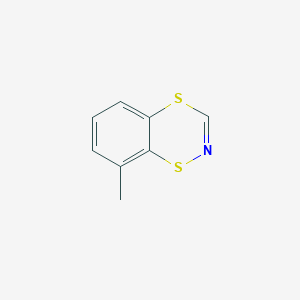
8-Methyl-1,4,2-benzodithiazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-Methyl-1,4,2-benzodithiazine is a heterocyclic compound that belongs to the class of benzodithiazines These compounds are characterized by a benzene ring fused with a dithiazine ring, which contains two sulfur atoms and one nitrogen atom The presence of the methyl group at the 8th position of the benzene ring distinguishes this compound from other benzodithiazines
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 8-Methyl-1,4,2-benzodithiazine typically involves the reaction of thiophenols with N-chlorosulfonyltrichloroacetimidoyl chloride. This reaction proceeds through nucleophilic substitution at the imine carbon atom, followed by cyclization to form the dithiazine ring . The reaction conditions often require the use of a base, such as triethylamine, to facilitate the nucleophilic attack.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to improve yield and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.
化学反応の分析
Types of Reactions: 8-Methyl-1,4,2-benzodithiazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the dithiazine ring to a dihydro form.
Substitution: Electrophilic substitution reactions can occur at the benzene ring, particularly at positions ortho and para to the methyl group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzodithiazine derivatives.
Substitution: Various substituted benzodithiazine derivatives, depending on the electrophile used.
科学的研究の応用
Chemistry: The compound serves as a building block for synthesizing more complex molecules and materials.
Industry: The compound’s unique chemical properties make it suitable for use in the development of new materials and catalysts.
作用機序
The mechanism of action of 8-Methyl-1,4,2-benzodithiazine varies depending on its application. In medicinal chemistry, the compound’s biological activity is often attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. For example, it may act as an inhibitor of certain enzymes involved in disease pathways, thereby exerting therapeutic effects . The exact molecular targets and pathways can vary, but common mechanisms include inhibition of enzyme activity and modulation of receptor signaling.
類似化合物との比較
1,2,4-Benzothiadiazine-1,1-dioxide: Known for its antihypertensive and diuretic properties.
1,2,3-Benzothiadiazine: Explored for its antimicrobial and antiviral activities.
1,4,2-Benzodithiazine-1,1-dioxide: Studied for its potential as an ATP-sensitive potassium channel activator.
Uniqueness: 8-Methyl-1,4,2-benzodithiazine is unique due to the presence of the methyl group at the 8th position, which can influence its chemical reactivity and biological activity. This structural feature may enhance its selectivity and potency in certain applications compared to other benzodithiazine derivatives.
特性
CAS番号 |
82946-22-3 |
|---|---|
分子式 |
C8H7NS2 |
分子量 |
181.3 g/mol |
IUPAC名 |
8-methyl-1,4,2-benzodithiazine |
InChI |
InChI=1S/C8H7NS2/c1-6-3-2-4-7-8(6)11-9-5-10-7/h2-5H,1H3 |
InChIキー |
NTWSGPVQRKBCQN-UHFFFAOYSA-N |
正規SMILES |
CC1=C2C(=CC=C1)SC=NS2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


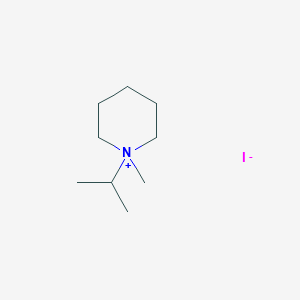
![2-[6-(4-Methoxyphenyl)-2H-thiopyran-2-ylidene]propanal](/img/structure/B14413170.png)
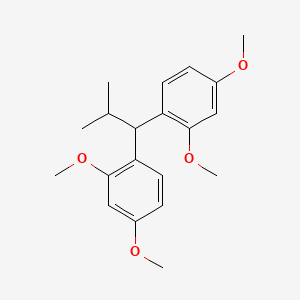
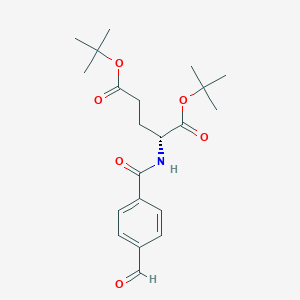
![2-Bromo-1-[tert-butyl(dimethyl)silyl]-3-methylbut-2-en-1-one](/img/structure/B14413187.png)
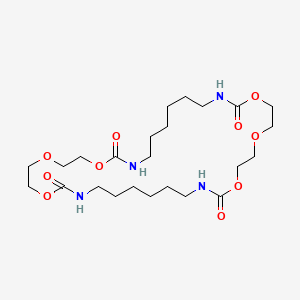
![N-{(4E)-4-[(Benzenesulfonyl)imino]cyclohexa-2,5-dien-1-ylidene}acetamide](/img/structure/B14413202.png)
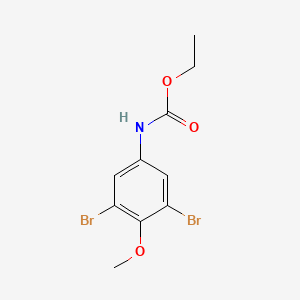
![4-Bromo-N-[(2-cyanoethoxy)methyl]benzamide](/img/structure/B14413210.png)
